Cas no 1094763-46-8 (1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid)

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid structure
1094763-46-8 structure
商品名:1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid
CAS番号:1094763-46-8
MF:C11H14N2O3
メガワット:222.240462779999
CID:6303101
PubChem ID:43162955

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid
    • Z385440092
    • EN300-23360761
    • 1094763-46-8
    • AKOS009340441
    • インチ: 1S/C11H14N2O3/c14-9(8-4-3-7-12-8)13-11(10(15)16)5-1-2-6-11/h3-4,7,12H,1-2,5-6H2,(H,13,14)(H,15,16)
    • InChIKey: GURTVEKABSWBRP-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(CCCC1)NC(C1=CC=CN1)=O)=O

計算された属性

  • せいみつぶんしりょう: 222.10044231g/mol
  • どういたいしつりょう: 222.10044231g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 82.2Ų

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-23360761-1.0g
1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid
1094763-46-8 95%
1.0g
$871.0 2024-06-19
Enamine
EN300-23360761-2.5g
1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid
1094763-46-8 95%
2.5g
$1707.0 2024-06-19
Aaron
AR028X3P-500mg
1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylicacid
1094763-46-8 95%
500mg
$959.00 2025-02-17
Aaron
AR028X3P-1g
1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylicacid
1094763-46-8 95%
1g
$1223.00 2025-02-17
Enamine
EN300-23360761-0.05g
1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid
1094763-46-8 95%
0.05g
$202.0 2024-06-19
Enamine
EN300-23360761-5.0g
1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid
1094763-46-8 95%
5.0g
$2525.0 2024-06-19
Enamine
EN300-23360761-0.5g
1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid
1094763-46-8 95%
0.5g
$679.0 2024-06-19
Enamine
EN300-23360761-0.1g
1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid
1094763-46-8 95%
0.1g
$301.0 2024-06-19
Enamine
EN300-23360761-10g
1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid
1094763-46-8 95%
10g
$3746.0 2023-11-13
Aaron
AR028X3P-100mg
1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylicacid
1094763-46-8 95%
100mg
$439.00 2025-02-17

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid 関連文献

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acidに関する追加情報

Introduction to 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid (CAS No. 1094763-46-8)

1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid, identified by the CAS number 1094763-46-8, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclopentane core linked to a pyrrole amide moiety, has garnered attention due to its structural complexity and potential biological activities. The unique arrangement of functional groups in this compound makes it a valuable scaffold for the development of novel therapeutic agents.

The structural framework of 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid consists of a cyclopentane ring substituted with a carboxylic acid group at the 1-position and an amide linkage to a pyrrole ring at the 2-position. This configuration introduces both hydrophobic and hydrophilic regions, which can be exploited to modulate interactions with biological targets. The pyrrole amide moiety, in particular, is known for its ability to engage in hydrogen bonding and π-stacking interactions, making it a versatile component in drug design.

In recent years, there has been growing interest in the development of molecules that incorporate heterocyclic scaffolds, such as pyrroles, due to their prevalence in bioactive natural products and their potential to interact with biological macromolecules. The cyclopentane ring further enhances the structural diversity of this compound, providing opportunities for fine-tuning pharmacokinetic properties and target specificity. The carboxylic acid group at the 1-position of the cyclopentane ring can serve as a point for further functionalization, allowing for the creation of derivatives with tailored properties.

One of the most compelling aspects of 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid is its potential as a lead compound for drug discovery. The combination of the pyrrole amide and cyclopentane moieties suggests that this molecule may exhibit activities against a range of biological targets. For instance, studies have shown that pyrrole amides can interact with enzymes and receptors involved in various disease pathways, including inflammation, cancer, and neurodegeneration. The cyclopentane ring, on the other hand, is known to enhance oral bioavailability and metabolic stability, making it an attractive feature for drug candidates.

Recent research has begun to explore the pharmacological profile of 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid and its derivatives. Initial studies have indicated that this compound may possess inhibitory activity against certain enzymes implicated in disease processes. For example, derivatives of this scaffold have shown promise in inhibiting proteases that are overexpressed in cancer cells. Additionally, the ability of the pyrrole amide group to form hydrogen bonds with biological targets suggests that this compound could be developed into kinase inhibitors or other enzyme-targeting agents.

The synthesis of 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the cyclopentane ring requires careful consideration to ensure high yield and purity. Various synthetic routes have been explored, including cyclization reactions and cross-coupling techniques. The introduction of the pyrrole amide moiety adds another layer of complexity but also opens up possibilities for further derivatization through amide bond formation or modification.

The pharmacokinetic properties of 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid are also an area of active investigation. The cyclopentane ring is known to improve solubility and oral bioavailability, while the pyrrole amide group can influence metabolic stability. These factors are critical for determining whether this compound will be suitable for clinical development. Computational modeling and experimental studies are being employed to predict and optimize these properties.

In conclusion, 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid (CAS No. 1094763-46-8) represents a promising candidate for further exploration in drug discovery. Its unique structural features offer opportunities for interaction with various biological targets, while its pharmacokinetic properties make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely that 1-(1H-pyrrole-2-amido)cyclopentane-1-carboxylic acid will play an increasingly important role in pharmaceutical chemistry and medicinal biology.

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